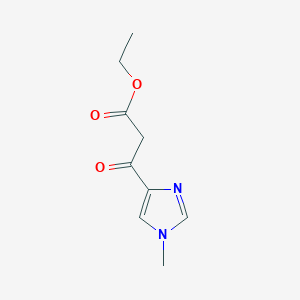

Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate

CAS No.: 1093114-85-2

Cat. No.: VC2938965

Molecular Formula: C9H12N2O3

Molecular Weight: 196.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1093114-85-2 |

|---|---|

| Molecular Formula | C9H12N2O3 |

| Molecular Weight | 196.2 g/mol |

| IUPAC Name | ethyl 3-(1-methylimidazol-4-yl)-3-oxopropanoate |

| Standard InChI | InChI=1S/C9H12N2O3/c1-3-14-9(13)4-8(12)7-5-11(2)6-10-7/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | LJDFNSHOMHTHRE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(=O)C1=CN(C=N1)C |

| Canonical SMILES | CCOC(=O)CC(=O)C1=CN(C=N1)C |

Introduction

Chemical Structure and Properties

Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate is characterized by its distinct molecular structure containing an imidazole ring with a methyl substitution at the N1 position. The compound features a β-keto ester moiety attached to the C4 position of the imidazole ring, creating a structure with multiple functional groups capable of participating in various chemical transformations.

Basic Physical and Chemical Properties

The fundamental properties of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate are summarized in the table below:

| Property | Value |

|---|---|

| CAS Number | 1093114-85-2 |

| Molecular Formula | C9H12N2O3 |

| Molecular Weight | 196.2 g/mol |

| Physical State | Not specified in available data |

| Structural Features | Imidazole ring with N-methyl substitution, β-keto ester group |

The compound's structure includes an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. The N-methyl substitution on the imidazole ring contributes to the compound's distinct chemical properties by altering the electronic distribution within the ring system. The β-keto ester functionality provides multiple reactive sites that are valuable for further chemical modifications and transformations.

Structural Significance

The imidazole moiety in Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate plays a critical role in its potential biological activities. Imidazole-containing compounds are known to interact with various enzymatic systems and biological receptors through hydrogen bonding and coordination with metal ions. The N-methyl substitution modifies the basicity and nucleophilicity of the imidazole nitrogen atoms, potentially affecting the compound's interactions with biological targets. The β-keto ester group introduces additional functionality for hydrogen bonding, providing opportunities for specific receptor interactions and serving as a handle for synthetic modifications.

Structure-Activity Relationships

Understanding the relationship between the structural features of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate and its biological activities is crucial for its potential applications in drug discovery and development.

Role of the Imidazole Ring

The imidazole ring is a key pharmacophore in many bioactive compounds, capable of participating in hydrogen bonding, π-stacking interactions, and coordination with metal ions in biological systems. The position of substitution on the imidazole ring (C4 in this case) can significantly influence the compound's biological activity profile. For instance, studies on related imidazole derivatives have shown that the position of substituents can determine selectivity for specific biological targets .

Influence of the β-Keto Ester Moiety

The β-keto ester group in Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate introduces additional functionality that can participate in hydrogen bonding interactions with biological targets. This functional group can also serve as a precursor for further structural modifications, potentially leading to compounds with enhanced biological activities. The ethyl ester portion provides lipophilicity that may influence the compound's membrane permeability and pharmacokinetic properties.

Comparison with Related Compounds

To better understand the potential properties and applications of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate, it is valuable to compare it with structurally related compounds that have been more extensively studied.

Comparison with Position Isomers

Ethyl 3-(1H-imidazol-2-yl)-3-oxopropanoate, a positional isomer with the β-keto ester group at the C2 position of the imidazole ring, has been studied for its biological activities. While the attachment point differs, both compounds share the core imidazole ring and β-keto ester functionality, suggesting potentially similar reactivity patterns and biological properties.

Comparison with Indole Analogs

Ethyl 3-(1-methyl-1h-indol-2-yl)-3-oxopropanoate represents an analog where the imidazole ring is replaced with an indole system . This structural change significantly alters the electronic properties and potential binding interactions of the compound. The indole ring provides a more extended aromatic system with different hydrogen bonding capabilities compared to imidazole. These differences likely translate to distinct biological activity profiles between the two compounds.

Comparison with Other Imidazole Derivatives

Chemical Reactivity and Transformations

The functional groups present in Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate provide numerous opportunities for chemical transformations, making it a versatile building block in organic synthesis.

Reactions of the β-Keto Ester Group

The β-keto ester functionality in Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate can participate in various reactions, including:

-

Reduction of the ketone to form the corresponding alcohol

-

Decarboxylation to yield the corresponding ketone

-

Claisen and aldol condensations with suitable electrophiles

-

Enolate formation and subsequent alkylation or acylation

-

Cyclization reactions to form heterocyclic systems

These transformations can lead to diverse derivatives with potentially enhanced or modified biological properties.

Reactions Involving the Imidazole Ring

The imidazole ring in Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate can undergo various transformations, including:

-

Further substitution at available positions (C2 and C5)

-

N-alkylation or acylation if the N-methyl group is removed

-

Coordination with metal ions through the nitrogen atoms

-

Formation of imidazolium salts, which can serve as leaving groups in certain reactions, as demonstrated with related imidazole derivatives

Understanding these reactivity patterns is crucial for designing synthetic routes to derivatives with desired properties.

Analytical Characterization

Proper analytical characterization is essential for confirming the structure and purity of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate, particularly for research applications.

Spectroscopic Analysis

Spectroscopic techniques commonly used for characterizing compounds like Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide valuable information about the structural features of the compound. The imidazole protons typically appear in the aromatic region (δ 6.5-8.0 ppm), while the N-methyl group would appear as a characteristic singlet around δ 3.5-4.0 ppm.

-

Infrared (IR) Spectroscopy: This technique helps identify key functional groups, with the ester carbonyl typically appearing around 1730-1750 cm-1 and the ketone carbonyl around 1680-1710 cm-1.

-

Mass Spectrometry: This provides information about the molecular weight and fragmentation pattern, helping confirm the structural identity of the compound.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable techniques for assessing the purity of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate and monitoring reactions involving this compound. These methods allow for the separation and quantification of the target compound from potential impurities or reaction byproducts.

Future Research Directions

Based on the structural features and potential applications of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate, several promising research directions can be identified.

Medicinal Chemistry Investigations

Future research could focus on exploring the potential biological activities of Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate and its derivatives. Specifically:

-

Systematic structure-activity relationship studies to identify optimal substitution patterns for specific biological targets

-

Evaluation of antimicrobial, antifungal, and anticancer activities, given the promising results observed with related imidazole derivatives

-

Investigation of potential interactions with specific enzymes or receptors, particularly those known to interact with imidazole-containing compounds

Synthetic Methodology Development

Further research could focus on developing improved synthetic routes to Ethyl 3-(1-methyl-1h-imidazol-4-yl)-3-oxopropanoate and its derivatives, with emphasis on:

-

More efficient and selective methods for functionalizing the imidazole ring at the C4 position

-

Green chemistry approaches that reduce waste generation and use more environmentally friendly reagents

-

Scalable continuous flow processes that enable larger-scale production with consistent quality

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume